ethyl [2-(di-1H-indol-3-ylmethyl)phenoxy]acetate
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Overview
Description
ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE is a complex organic compound that features an indole moiety, which is a significant structure in many natural and synthetic compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenoxyacetic acid under specific conditions. The process often requires the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, palladium on carbon.
Solvents: Dichloromethane, ethanol, methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. This binding can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C27H24N2O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 2-[2-[bis(1H-indol-3-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C27H24N2O3/c1-2-31-26(30)17-32-25-14-8-5-11-20(25)27(21-15-28-23-12-6-3-9-18(21)23)22-16-29-24-13-7-4-10-19(22)24/h3-16,27-29H,2,17H2,1H3 |
InChI Key |
AYASMAMFKIVFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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